molecular formula C6H9FN2O3S B2990809 1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride CAS No. 2138298-01-6

1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride

Cat. No.: B2990809
CAS No.: 2138298-01-6
M. Wt: 208.21
InChI Key: AGSMOTHWNJNLKA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O3S It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride typically involves the reaction of 1-(2-Methoxyethyl)pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonamide derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or sodium hydroxide.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under controlled conditions.

    Hydrolysis: The reaction is typically carried out in the presence of water or aqueous acid/base solutions.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Sulfonamide derivatives.

    Hydrolysis: Sulfonic acid derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonyl-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This covalent modification can result in the inactivation of the enzyme and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)pyrazole-4-sulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    1-(2-Methoxyethyl)pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    1-(2-Methoxyethyl)pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness

1-(2-Methoxyethyl)pyrazole-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and biological activity. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic residues, making it a valuable tool in enzyme inhibition studies and the development of therapeutic agents.

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O3S/c1-12-3-2-9-5-6(4-8-9)13(7,10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMOTHWNJNLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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